molecular formula C57H64FN13O15 B14785714 2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione

2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione

Cat. No.: B14785714
M. Wt: 1190.2 g/mol
InChI Key: JYEFSHLLTQIXIO-UHFFFAOYSA-N
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Description

The compound 2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid; (10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate; 5-fluoro-1H-pyrimidine-2,4-dione is a complex organic molecule with significant applications in various scientific fields. This compound is known for its intricate structure and diverse functional groups, making it a subject of interest in chemical, biological, and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes the formation of the pteridine ring system, followed by the introduction of the formyl and amino groups. The benzoyl and pentanedioic acid moieties are then attached through amide bond formation. The final steps involve the addition of the piperidine and pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes:

    Preparation of intermediates: Each intermediate is synthesized separately under controlled conditions.

    Coupling reactions: The intermediates are then coupled using catalysts and reagents to form the final compound.

    Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) for electrophilic substitution; nucleophiles like hydroxide ions (OH-) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds or substituted aromatic compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the production of pharmaceuticals and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It binds to the active site of enzymes, inhibiting their activity.

    Signal Transduction: It interferes with cellular signaling pathways, affecting cell growth and proliferation.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Folinic Acid: Similar in structure but lacks the piperidine and pyrimidine moieties.

    Methotrexate: Shares the pteridine ring system but has different functional groups.

    Leucovorin: Similar to folinic acid but with additional functional groups.

Uniqueness

This compound is unique due to its combination of multiple functional groups and complex structure, which provides it with a broad range of biological activities and applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C57H64FN13O15

Molecular Weight

1190.2 g/mol

IUPAC Name

2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C33H38N4O6.C20H23N7O7.C4H3FN2O2/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;5-2-1-6-4(9)7-3(2)8/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);1H,(H2,6,7,8,9)

InChI Key

JYEFSHLLTQIXIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.C1=C(C(=O)NC(=O)N1)F

Origin of Product

United States

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